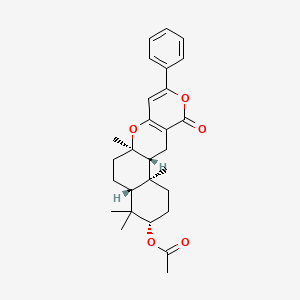
Phenylpyropene C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylpyropene C is a natural product found in Penicillium and Penicillium griseofulvum with data available.
Applications De Recherche Scientifique
1. Inhibition of Diacylglycerol Acyltransferase Phenylpyropene C, derived from Penicillium griseofulvum F1959, is found to inhibit diacylglycerol acyltransferase (DGAT) in rat liver microsomes. This compound shows significant potential in modulating lipid metabolism, as evidenced by its ability to inhibit triglyceride formation in HepG2 cells (Lee et al., 2008).
2. Exploration in Coordination Chemistry While not directly related to Phenylpyropene C, research in coordination chemistry, including the study of phenyl groups in various chemical configurations, provides insight into the broader field of chemical research involving phenyl compounds. Such studies offer context for understanding the properties and reactivities of complex molecules like Phenylpyropene C (Wittig, 1980).
3. Dearomatization Studies Investigations into the dearomatization of transition metal-coordinated N-heterocyclic ligands, which include phenyl derivatives, offer insights into the behavior of complex phenyl-containing compounds in various chemical reactions. This research is relevant to understanding the reactivity and applications of Phenylpyropene C in various chemical environments (Arevalo et al., 2016).
4. Insights from Related Phenyl Compounds Studies on a variety of phenyl compounds, including phenylethanoid glycosides, offer a broader perspective on the potential applications of phenyl-containing molecules like Phenylpyropene C. These compounds have been shown to possess diverse bioactivities, which may inform research into the potential uses of Phenylpyropene C (Xue & Yang, 2016).
5. Bioactivity of Marine-Derived Phenylpyropenes Related compounds, such as phenylpyropenes E and F, isolated from marine-derived fungi, have demonstrated cytotoxic properties. This highlights the potential of Phenylpyropene C and similar compounds in biomedical research, particularly in the context of therapeutic applications (Ding et al., 2015).
Propriétés
Formule moléculaire |
C28H34O5 |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
[(1R,2S,5S,7R,10R)-2,6,6,10-tetramethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |
InChI |
InChI=1S/C28H34O5/c1-17(29)31-24-12-13-27(4)22(26(24,2)3)11-14-28(5)23(27)15-19-21(33-28)16-20(32-25(19)30)18-9-7-6-8-10-18/h6-10,16,22-24H,11-15H2,1-5H3/t22-,23+,24-,27-,28+/m0/s1 |
Clé InChI |
MIBRSIZECYPMLX-KZEXJIRGSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=CC=C5)C)C |
Synonymes |
phenylpyropene C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




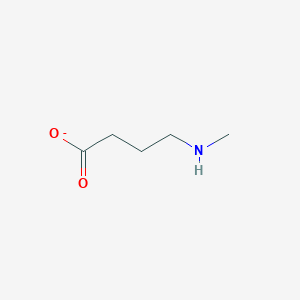




![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
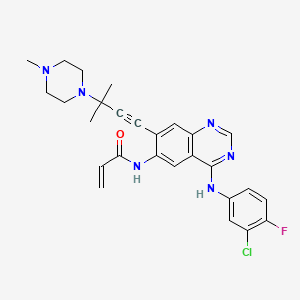
![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)
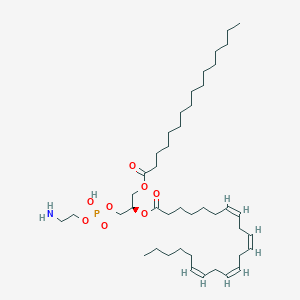
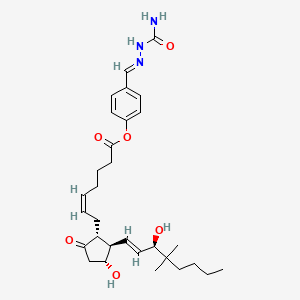
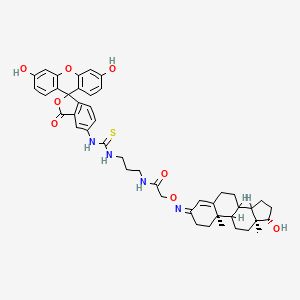
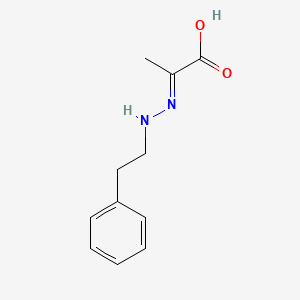
![2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B1245397.png)